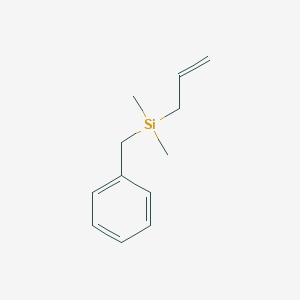

Allylbenzyldimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allylbenzyldimethylsilane is a useful research compound. Its molecular formula is C12H18Si and its molecular weight is 190.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Silylation Reactions

Allylbenzyldimethylsilane is primarily used as a silylating agent in organic synthesis. It facilitates the introduction of silicon into organic molecules, which can enhance their stability and reactivity. For instance, ABDMS has been employed in the regioselective nickel-catalyzed reductive alkylsilylation of acrylonitrile, demonstrating good yields and functional group tolerance. This method allows for the construction of complex molecular scaffolds by modifying activated olefins with unactivated alkyl bromides and chlorosilanes .

1.2. Cross-Coupling Reactions

Silanes like ABDMS play a significant role in cross-coupling reactions involving organohalides. Research indicates that ABDMS can participate in reactions with Grignard reagents to form carbon-silicon bonds, thereby expanding the toolkit available for synthetic chemists . The ability of silanes to form hypervalent silicon species enhances their reactivity, making them valuable intermediates in various coupling processes.

Catalysis

2.1. Transition Metal Catalysis

In transition metal-catalyzed reactions, ABDMS has shown promise as a substrate for the formation of silicon-containing compounds. Its incorporation into catalytic cycles can facilitate the formation of C-Si bonds under mild conditions, which is crucial for developing sustainable synthetic methodologies . The versatility of ABDMS allows it to be used in different catalytic systems, enhancing reaction efficiency and selectivity.

2.2. Mechanistic Insights

Studies have explored the mechanisms by which ABDMS participates in catalytic reactions. For example, experiments involving radical scavengers have indicated that ABDMS can stabilize radical intermediates during silylation processes, thereby influencing reaction pathways and product distribution . Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.

Materials Science

3.1. Polymer Chemistry

this compound is also utilized in polymer chemistry, particularly in the synthesis of siloxane-based materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the unique characteristics of silicon-containing polymers . The ability to modify polymer structures with ABDMS opens avenues for creating advanced materials with tailored properties.

3.2. Coatings and Adhesives

The application of ABDMS in coatings and adhesives has been explored due to its potential to improve adhesion properties and durability. Silane-modified surfaces exhibit enhanced resistance to environmental factors, making them suitable for use in protective coatings . Research indicates that incorporating ABDMS can lead to improved performance in various applications, including automotive and construction industries.

Case Studies

Propiedades

Número CAS |

13617-38-4 |

|---|---|

Fórmula molecular |

C12H18Si |

Peso molecular |

190.36 g/mol |

Nombre IUPAC |

benzyl-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C12H18Si/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |

Clave InChI |

MWHVQTOELUOXTM-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

SMILES canónico |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.